3,5-dinitro-N-(pyridin-4-yl)benzamide

Catalog No.
S11989437
CAS No.
M.F
C12H8N4O5
M. Wt
288.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-dinitro-N-(pyridin-4-yl)benzamide

Product Name

3,5-dinitro-N-(pyridin-4-yl)benzamide

IUPAC Name

3,5-dinitro-N-pyridin-4-ylbenzamide

Molecular Formula

C12H8N4O5

Molecular Weight

288.22 g/mol

InChI

InChI=1S/C12H8N4O5/c17-12(14-9-1-3-13-4-2-9)8-5-10(15(18)19)7-11(6-8)16(20)21/h1-7H,(H,13,14,17)

InChI Key

NAILWVPUOVJVNG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

3,5-Dinitro-N-(pyridin-4-yl)benzamide is a chemical compound characterized by the presence of two nitro groups at the 3 and 5 positions of a benzamide structure, with a pyridine ring substituted at the nitrogen atom of the amide. Its molecular formula is C13H10N4O5C_{13}H_{10}N_{4}O_{5} and it features significant functional groups that contribute to its chemical reactivity and biological activity. The compound has gained attention in various fields, particularly in medicinal chemistry, due to its potential therapeutic applications.

Involving 3,5-dinitro-N-(pyridin-4-yl)benzamide include:

  • Reduction: The nitro groups can be reduced to amino groups, resulting in the formation of 3,5-diamino-N-(pyridin-4-yl)benzamide. This transformation is crucial as it allows the compound to act as a monomer in polymerization reactions.
  • Substitution Reactions: The aromatic system can undergo electrophilic substitution reactions, where various substituents can be added to the benzene ring or pyridine ring depending on reaction conditions.

Research has indicated that compounds similar to 3,5-dinitro-N-(pyridin-4-yl)benzamide exhibit significant biological activity, particularly as potential antimalarial agents. The presence of the pyridine ring enhances coordination with iron complexes, which is vital for inhibiting hemozoin formation in malaria parasites . The structure also suggests potential for further exploration in anti-cancer and anti-inflammatory contexts due to the reactivity of the nitro groups and their ability to form reactive intermediates.

Several synthetic routes have been developed for 3,5-dinitro-N-(pyridin-4-yl)benzamide:

  • Nitration of Benzamide Derivatives: Starting from N-(pyridin-4-yl)benzamide, nitration can be performed using a mixture of concentrated nitric and sulfuric acids to introduce nitro groups at the desired positions.
  • Amidation Reactions: The compound can also be synthesized via amidation reactions between 3,5-dinitrobenzoic acid and pyridin-4-amine under suitable conditions .
  • Reduction Processes: Subsequent reduction of nitro groups can be achieved using reducing agents such as palladium on carbon or iron powder in acidic conditions.

3,5-Dinitro-N-(pyridin-4-yl)benzamide has several potential applications:

  • Medicinal Chemistry: Its derivatives are being explored for antimalarial properties and other therapeutic activities.
  • Material Science: The compound's ability to participate in polymerization reactions makes it a candidate for developing new materials with specific properties.
  • Chemical Research: It serves as a model compound for studying structure-activity relationships in drug development.

Interaction studies have shown that 3,5-dinitro-N-(pyridin-4-yl)benzamide interacts with biological macromolecules through coordination with metal ions, particularly iron. This interaction is crucial for its mechanism of action against malaria parasites by disrupting hemozoin formation . Further studies are needed to explore its binding affinities and mechanisms at the molecular level.

Several compounds share structural similarities with 3,5-dinitro-N-(pyridin-4-yl)benzamide. Here are some notable examples:

Compound NameStructure HighlightsUnique Features
3,5-Dinitro-N-(pyridin-3-yl)benzamideSimilar structure with different pyridine positionExhibits different biological activity profiles
3-Nitro-N-(pyridin-4-yl)benzamideSingle nitro group at position 3Potentially less reactive than dinitro analogs
2,6-Dinitro-N-(pyridin-4-yl)benzamideDinitro substitution at different positionsMay exhibit altered pharmacokinetics
N-(pyridin-4-yl)-2-nitrobenzenesulfonamideContains a sulfonamide groupDifferent mechanism of action due to sulfonamide moiety

The uniqueness of 3,5-dinitro-N-(pyridin-4-yl)benzamide lies in its specific arrangement of nitro groups which enhances its biological activity compared to other similar compounds. The positioning of these functional groups plays a critical role in determining both its chemical reactivity and its interaction with biological targets.

XLogP3

1.3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

288.04946937 g/mol

Monoisotopic Mass

288.04946937 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-09-2024

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